methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate
Overview
Description
Methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group, a carbamoyl group, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 5-methylpyridine-2-carboxylic acid with 3-amino-5-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Aqueous sodium hydroxide (NaOH)
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3)
Major Products Formed
Reduction: 3-[(5-methylpyridin-2-yl)carbamoyl]-5-aminobenzoate
Hydrolysis: 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoic acid
Coupling: Various biaryl compounds
Scientific Research Applications
Methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamoyl group may facilitate binding to proteins or enzymes, modulating their activity. The methylpyridine moiety can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate
- Ethyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate
- Methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-4-nitrobenzoate
Uniqueness
Methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro and carbamoyl groups, which can influence its reactivity and interaction with biological targets. The presence of the 5-methylpyridine moiety also distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.
Biological Activity
Methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article will explore its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C15H13N3O5 |
Molecular Weight | 315.28 g/mol |
LogP | 2.9961 |
Polar Surface Area | 86.874 Ų |
Hydrogen Bond Acceptors | 10 |
Hydrogen Bond Donors | 1 |
The structure includes a nitro group, a carbamoyl group, and a methylpyridine moiety, which contributes to its lipophilicity and potential biological interactions .
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 5-methylpyridine-2-carboxylic acid and 3-amino-5-nitrobenzoic acid.
- Reagents : N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in an organic solvent like dichloromethane.
- Process : The reaction is conducted under reflux conditions, followed by esterification with methanol and sulfuric acid to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with DNA or proteins, potentially leading to cytotoxic effects.
- Carbamoyl Group : This moiety may facilitate binding to enzymes or receptors, modulating their activity.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent:
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant growth inhibition in various cancer cell lines. For instance, it demonstrated growth inhibition concentrations (GI50) in the nanomolar range across 60 different cancer cell lines .
Table: Cytotoxicity Data
Cell Line | LC50 (nM) | Sensitivity Comparison |
---|---|---|
BE Cells | 18.9 | More sensitive than compound 3 (LC50 > 3000 nM) |
U87 Glioblastoma | 200 ± 60 | Significantly lower than standard treatments |
This data suggests that the compound may be effective in overcoming resistance mechanisms commonly found in cancer therapies.
Case Studies
- Study on Neuroblastoma and Glioblastoma :
- Biodistribution Studies :
Properties
IUPAC Name |
methyl 3-[(5-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-9-3-4-13(16-8-9)17-14(19)10-5-11(15(20)23-2)7-12(6-10)18(21)22/h3-8H,1-2H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPRSBDACGPIRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975576 | |
Record name | 3-(Methoxycarbonyl)-N-(5-methylpyridin-2-yl)-5-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6015-32-3 | |
Record name | 3-(Methoxycarbonyl)-N-(5-methylpyridin-2-yl)-5-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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